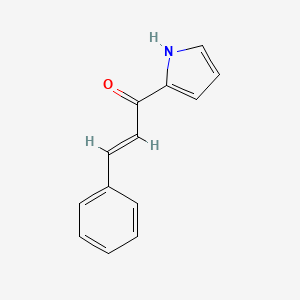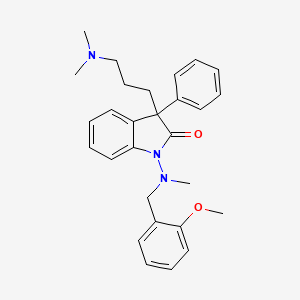![molecular formula C13H11NO B12008369 3,4-dihydronaphtho[1,8-bc]azepin-2(1H)-one CAS No. 59614-96-9](/img/structure/B12008369.png)
3,4-dihydronaphtho[1,8-bc]azepin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydronaphtho[1,8-bc]azepin-2(1H)-one is a heterocyclic compound that features a fused ring system combining naphthalene and azepine structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydronaphtho[1,8-bc]azepin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthalene derivatives with azepine precursors under controlled conditions. For instance, the reaction may involve the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, high-pressure reactions, and the use of advanced catalysts can be employed to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydronaphtho[1,8-bc]azepin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthalene or azepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.
Major Products
Applications De Recherche Scientifique
3,4-Dihydronaphtho[1,8-bc]azepin-2(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of new pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 3,4-dihydronaphtho[1,8-bc]azepin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthoquinones: Compounds with similar naphthalene-based structures but different functional groups.
Azepines: Compounds with similar azepine rings but lacking the fused naphthalene structure.
Dihydroazepines: Compounds with similar dihydroazepine rings but different substituents.
Uniqueness
3,4-Dihydronaphtho[1,8-bc]azepin-2(1H)-one is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
59614-96-9 |
|---|---|
Formule moléculaire |
C13H11NO |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
10-azatricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaen-11-one |
InChI |
InChI=1S/C13H11NO/c15-12-8-7-10-4-1-3-9-5-2-6-11(14-12)13(9)10/h1-6H,7-8H2,(H,14,15) |
Clé InChI |
LEKVQZIPZIJLRJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC2=CC=CC3=C2C1=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}butanamide](/img/structure/B12008302.png)



![N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)-2-(2-naphthyloxy)acetohydrazide](/img/structure/B12008318.png)


![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12008356.png)

![2-(1-naphthyl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12008375.png)
![(5E)-2-(4-butoxyphenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008381.png)
![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide](/img/structure/B12008389.png)
